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Compound of Interest

Compound Name: Seco Rapamycin

Cat. No.: B1512330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Seco-Rapamycin, the open-ring

derivative of the well-known mTOR inhibitor, Rapamycin (also known as Sirolimus). Unlike its

parent compound, Seco-Rapamycin does not inhibit mTOR, but instead exhibits a distinct

biological activity profile centered on the allosteric inhibition of the 20S proteasome. This

document consolidates available data on its chemical properties, biological activity, and

relevant experimental methodologies, offering a comprehensive resource for professionals in

drug discovery and development.

Core Concepts: From Rapamycin to its Seco-
Derivative
Seco-Rapamycin is the product of the hydrolytic opening of the macrolide lactone ring of

Rapamycin.[1][2][3] This structural modification fundamentally alters its biological target,

shifting its activity away from the mTOR pathway.[4][5] While Rapamycin's immunosuppressive

and anti-proliferative effects are mediated through the formation of a complex with FKBP12 that

inhibits mTORC1, Seco-Rapamycin's biological activity stems from its ability to allosterically

inhibit the 20S proteasome, the catalytic core of the ubiquitin-proteasome system.
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Property Value Reference

Chemical Formula C₅₁H₇₉NO₁₃

Molecular Weight 914.17 g/mol

CAS Number 147438-27-5

Appearance White to off-white solid

Solubility
Soluble in DMSO, ethanol, and

methanol

Stability

Significantly more stable than

Rapamycin under basic

conditions.

Mechanism of Action: Allosteric Inhibition of the 20S
Proteasome
The primary mechanism of action of Seco-Rapamycin is the allosteric inhibition of the 20S

proteasome. It is hypothesized that Seco-Rapamycin, similar to Rapamycin, binds to the α-face

of the 20S proteasome core particle. This binding event is thought to induce conformational

changes that interfere with the proteasome's catalytic activities.

The 20S proteasome possesses three distinct peptidase activities:

Chymotrypsin-like (CT-L): Cleavage after hydrophobic residues.

Trypsin-like (T-L): Cleavage after basic residues.

Caspase-like (CL): Cleavage after acidic residues.

Seco-Rapamycin has been shown to inhibit the chymotrypsin-like and post-glutamyl peptide

hydrolase (PGPH) activities of the proteasome at low micromolar concentrations.

Quantitative Analysis of Proteasome Inhibition
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While specific IC₅₀ values for Seco-Rapamycin are not readily available in the public domain,

semi-quantitative data from in vitro studies provide insight into its inhibitory potential.

Compound Concentration
Proteasome
Activity (%
Inhibition)

Reference

Seco-Rapamycin 10 µM
~40% (Chymotrypsin-

like)

Rapamycin 2 µM
~49% (Chymotrypsin-

like)

Experimental Protocols
Preparation of Seco-Rapamycin via Base-Catalyzed
Hydrolysis of Rapamycin
This protocol is adapted from the principles of base-catalyzed degradation of Rapamycin.

Materials:

Rapamycin

Acetonitrile (MeCN)

Deionized Water

Sodium Hydroxide (NaOH) solution (e.g., 4.4 mM)

Triethylamine (optional, for salt form)

High-Performance Liquid Chromatography (HPLC) system for purification

Lyophilizer

Procedure:

Dissolve Rapamycin in acetonitrile to create a stock solution.
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Prepare a 30:70 (v/v) acetonitrile-water mixture containing approximately 3 mM NaOH. The

final pH should be around 12.2.

Add the Rapamycin stock solution to the basic acetonitrile-water mixture.

Monitor the reaction progress using reverse-phase HPLC. Rapamycin will degrade, and a

peak corresponding to Seco-Rapamycin (retention time will be different from Rapamycin) will

appear and increase in intensity.

Once the conversion to Seco-Rapamycin is maximized (as determined by HPLC), neutralize

the reaction mixture with a suitable acid (e.g., dilute HCl).

Purify the Seco-Rapamycin from the reaction mixture using preparative HPLC.

Collect the fractions containing pure Seco-Rapamycin.

Lyophilize the purified fractions to obtain Seco-Rapamycin as a solid.

Characterize the final product using mass spectrometry and NMR to confirm its identity and

purity.

In Vitro Proteasome Activity Assay in Cell Lysates
This protocol outlines a general procedure to measure the chymotrypsin-like activity of the

proteasome in cell lysates treated with Seco-Rapamycin.

Materials:

Cell line of interest (e.g., HEK293, Jurkat)

Cell culture medium and reagents

Seco-Rapamycin

Lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and

protease inhibitors (proteasome inhibitors should be excluded))
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Proteasome activity assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1

mM DTT)

Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)

Proteasome inhibitor (e.g., MG-132) as a positive control for inhibition

96-well black microplate

Fluorometric plate reader

Procedure:

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations

of Seco-Rapamycin (and a vehicle control) for a specified period.

Cell Lysis:

Wash cells with ice-cold PBS.

Lyse the cells with ice-cold lysis buffer.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Determine the protein concentration of the lysate.

Proteasome Activity Assay:

In a 96-well black plate, add a standardized amount of protein lysate to each well.

Include wells with lysate and a known proteasome inhibitor (MG-132) to determine the

background fluorescence.

Add the proteasome activity assay buffer to each well.

Initiate the reaction by adding the fluorogenic substrate (Suc-LLVY-AMC).

Incubate the plate at 37°C.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1512330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Measure the fluorescence at appropriate excitation and emission wavelengths (e.g.,

Ex/Em = 380/460 nm for AMC) at multiple time points.

Data Analysis:

Subtract the background fluorescence (from inhibitor-treated wells) from the fluorescence

readings of the other wells.

Calculate the rate of substrate cleavage (increase in fluorescence over time).

Normalize the proteasome activity to the protein concentration of the lysate.

Compare the proteasome activity in Seco-Rapamycin-treated cells to the vehicle-treated

control cells to determine the extent of inhibition.
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Caption: Signaling pathway of Seco-Rapamycin-induced 20S proteasome inhibition.
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Caption: Workflow for assessing the inhibitory effect of Seco-Rapamycin on proteasome

activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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